Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of RAS-mutated tumor cells .
Summary of the Application: RO5126766 is a potent and selective dual RAF/MEK inhibitor that has shown promise as a potential therapy for RAS-mutated tumor cells, including melanoma .
Methods of Application or Experimental Procedures: In the study, the efficacy of RO5126766 was tested on a panel of malignant tumor cell lines, including melanoma with a BRAF or NRAS mutation . The compound was found to be more effective at reducing colony formation than a MEK inhibitor in NRAS- or KRAS-mutated cells .
Results or Outcomes: The study found that RO5126766 suppressed the MEK reactivation caused by a MEK inhibitor in RAS-mutated cells . This suggests that RO5126766 may be an effective treatment for RAS-mutated tumor cells .
Specific Scientific Field: This application falls under the field of Hematology, specifically the treatment of RAS-mutant Multiple Myeloma .
Summary of the Application: RO5126766 is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity with minor toxicities in various solid cancers carrying RAS mutations . The trial has been expanded to include myeloma patients with RAF/RAS tumor mutations to provide information on safety and preliminary efficacy in this patient population .
Methods of Application or Experimental Procedures: In the study, multiple myeloma patients with relapsed or refractory myeloma whose disease had progressed after at least 3 prior therapies were recruited . All patients had been treated with an IMiD and a proteasome inhibitor and their tumors were confirmed to carry a RAS mutation by sequencing . Patients were treated with RO5126766 4mg twice weekly for 3 out of 4 weeks, in 28 day cycles .
Results or Outcomes: The study reported updated results for RAF/RAS-mutant relapsed and refractory MM patients treated with RO5126766 . The results showed that RO5126766 has a manageable safety profile and a favorable PK/PD profile in Japanese patients with advanced solid tumors .
RO5126766, also known as Avutometinib, is a novel dual inhibitor of the RAF and MEK kinases, which play crucial roles in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been developed primarily for the treatment of cancers characterized by mutations in the RAS or RAF genes, such as melanoma and colorectal cancer. RO5126766 has shown promising results in preclinical and clinical studies, particularly in inhibiting tumor growth associated with BRAF and NRAS mutations .
Avutometinib acts as a dual inhibitor of Raf and MEK kinases, both key players in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for cell growth, proliferation, and differentiation []. By inhibiting these enzymes, Avutometinib disrupts the MAPK signaling cascade, ultimately leading to the suppression of tumor cell growth.
RO5126766 functions by binding to the MEK protein, preventing its phosphorylation by RAF kinases. This mechanism disrupts the downstream signaling cascade that promotes cell proliferation and survival in cancer cells. The compound has demonstrated an ability to induce G1 cell cycle arrest in various cancer cell lines, effectively halting their growth .
RO5126766 exhibits significant biological activity against various cancer cell lines harboring BRAF or NRAS mutations. In vitro studies have shown that it effectively inhibits cell proliferation and induces apoptosis in these cells. The compound's unique mechanism allows it to suppress reactivation of MEK signaling that can occur with other MEK inhibitors, making it particularly effective against RAS-mutated tumors .
The synthesis of RO5126766 involves several key steps that include the alkylation of ethyl acetoacetate and subsequent reactions leading to the formation of coumarin derivatives. Notably, nitrogen substitution on aromatic rings has been explored to enhance solubility and metabolic stability of the compound .
Studies have shown that RO5126766 alters the interaction dynamics between RAF and MEK proteins. By binding to MEK, it promotes a conformation that inhibits RAF phosphorylation, effectively making MEK a dominant negative inhibitor of RAF kinase activity .
Several compounds share structural or functional similarities with RO5126766, primarily targeting the MAPK pathway. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
PD0325901 | MEK Inhibitor | Primarily inhibits MEK without RAF interaction. |
Vemurafenib | BRAF Inhibitor | Selective for BRAF V600E mutation; lacks dual action. |
Trametinib | MEK Inhibitor | Similar action but does not inhibit RAF directly. |
Cobimetinib | MEK Inhibitor | Used in combination therapies for BRAF-mutated tumors. |
RO5126766's unique ability to inhibit both RAF and MEK makes it particularly valuable in combating resistance mechanisms often observed with single-target therapies .